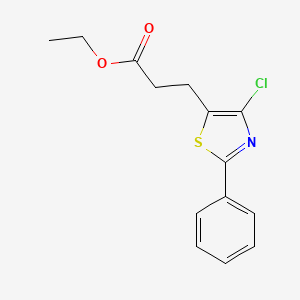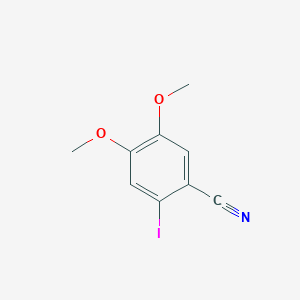
Cinchophen allyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cinchophen allyl ester is a derivative of cinchophen, a compound that was first synthesized in 1887 by Doebner and Gieseke Cinchophen itself is known for its analgesic properties and was historically used to treat gout and arthritis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cinchophen allyl ester typically involves the esterification of cinchophen with allyl alcohol. This reaction can be catalyzed by acidic or basic conditions. A common method involves the use of sulfuric acid as a catalyst, where cinchophen is reacted with allyl alcohol under reflux conditions to form the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common in these processes.
Analyse Des Réactions Chimiques
Types of Reactions
Cinchophen allyl ester undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can be substituted by nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides, aldehydes
Reduction: Alcohols
Substitution: Amides, thioesters
Applications De Recherche Scientifique
Cinchophen allyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly for conditions like arthritis.
Industry: Used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of cinchophen allyl ester involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit the synthesis of prostaglandins, which are involved in the inflammatory response. This inhibition reduces inflammation and pain. The exact molecular pathways and targets are still under investigation, but it is known to interact with enzymes involved in the inflammatory process.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cinchophen: The parent compound, known for its analgesic properties.
Phenylbutazone: Another anti-inflammatory drug with similar applications.
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID).
Uniqueness
Cinchophen allyl ester is unique due to its ester functional group, which can be easily modified to create a variety of derivatives. This makes it a versatile compound for research and industrial applications. Its potential for reduced side effects compared to its parent compound, cinchophen, also makes it an attractive candidate for further study.
Propriétés
Numéro CAS |
524-34-5 |
|---|---|
Formule moléculaire |
C19H15NO2 |
Poids moléculaire |
289.3 g/mol |
Nom IUPAC |
prop-2-enyl 2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C19H15NO2/c1-2-12-22-19(21)16-13-18(14-8-4-3-5-9-14)20-17-11-7-6-10-15(16)17/h2-11,13H,1,12H2 |
Clé InChI |
VSDVCKTXWATQAC-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-7-(4-chlorobenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11834274.png)

![11-phenoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B11834282.png)


![2'-Chloro-N-cyclopentyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidin]-4'-amine](/img/structure/B11834300.png)


![tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B11834317.png)



